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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411

This guide provides researchers, scientists, and professionals with essential information,
troubleshooting advice, and standardized protocols for conducting long-term stability tests on
Iridium-Molybdenum (Ir-Mo) electrocatalysts, primarily for the Oxygen Evolution Reaction
(OER) in acidic environments.

Frequently Asked Questions (FAQSs)

Q1: What are the primary degradation mechanisms for Ir-Mo electrocatalysts during OER?

Al: The deactivation of Ir-Mo electrocatalysts typically occurs through several pathways.[1]
These include:

e Molybdenum Leaching: Mo is known to be thermodynamically unstable in acidic electrolytes,
leading to its dissolution from the catalyst structure.[2] This can initially form a highly active,
amorphous iridium oxide surface but may compromise long-term structural integrity.[2]

« Iridium Dissolution: The highly oxidative potentials required for OER can cause the iridium
itself to oxidize and dissolve into the electrolyte, a primary cause of performance decline.[1]
[3] Amorphous iridium oxide structures, which can form after Mo leaching, are known to
degrade significantly.[2]

o Particle Agglomeration: Catalyst nanoparticles can migrate and coalesce on the support
surface, reducing the electrochemically active surface area (ECSA) and thus lowering overall
activity.[1]
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o Catalyst Detachment: The physical loss of catalyst material from the electrode substrate can
occur due to poor adhesion or mechanical stress from gas bubble evolution.[1]

o Support Corrosion: If a support material like carbon is used, it can corrode under high anodic
potentials, leading to catalyst detachment and loss of electrical contact.[4]

Q2: What is an Accelerated Degradation Test (ADT) and why is it preferred over steady-state
testing?

A2: An Accelerated Degradation Test (ADT), also known as an accelerated stress test (AST), is
a protocol designed to simulate long-term catalyst degradation in a significantly shorter
timeframe.[5][6] This is achieved by subjecting the catalyst to harsher conditions than normal
operation, such as cycling the potential to high values or holding it at a constant high potential.
[5] While steady-state galvanostatic (constant current) tests are common, they can take
hundreds or thousands of hours to yield significant degradation data.[5] ADTs provide a
reproducible and rapid assessment of catalyst stability, bridging the gap between fundamental
research and commercially relevant lifetimes.[5]

Q3: What are the key metrics used to quantify and compare electrocatalyst stability?
A3: Several metrics are used to provide a quantitative comparison of catalyst stability:

» Activity Retention: The percentage of initial mass activity or specific activity remaining after a
set duration or number of cycles.[5]

o Overpotential Increase: The change in the potential required to achieve a specific current
density (e.g., 10 mA/cm?) after the stability protocol.

 Stability Number (S-number): Defined as the ratio of the amount of evolved oxygen to the
amount of dissolved catalyst (e.g., iridium). A higher S-number indicates greater stability.[2]

« Activity-Stability Factor (ASF): The ratio of the OER activity (current density) to the rate of
catalyst dissolution.[7]

o Dissolution Rate: The quantity of dissolved metal (e.g., Ir, Mo) detected in the electrolyte,
often measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and
normalized by charge.[5]
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Q4: How can | confirm that Molybdenum is leaching from my catalyst?

A4: The most definitive method to confirm and quantify Mo leaching is to analyze the electrolyte
after the stability test using ICP-MS.[5] This technique can detect trace amounts of dissolved
Mo and Ir, providing direct evidence of material loss. Comparing the elemental composition of
the catalyst before and after the experiment using techniques like Energy-Dispersive X-ray
Spectroscopy (EDX) can also indicate a change in the Ir:Mo ratio.

Experimental Workflow & Degradation Pathways

The following diagrams illustrate a typical experimental workflow for stability testing and the
common degradation pathways for an Ir-Mo catalyst.
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Caption: A typical experimental workflow for stability testing.
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Caption: Key degradation pathways for Ir-Mo electrocatalysts.

Troubleshooting Guide

This section addresses common issues encountered during long-term stability experiments.

Q: My catalyst shows a rapid and significant increase in overpotential early in the test. What is
the likely cause?

A: Arapid increase in overpotential suggests a catastrophic failure rather than gradual
degradation. Potential causes include:

o Electrical Contact Loss: Check all connections to the working electrode. The catalyst layer
may have detached from the substrate, increasing contact resistance.[1]

» Reference Electrode Drift: Verify that your reference electrode is functioning correctly and
has not become contaminated or dried out.
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» Severe Catalyst Detachment: Vigorous gas evolution can physically strip the catalyst from
the electrode.[1] Post-test visual inspection and microscopy (SEM) can confirm this.

e Gas Bubble Blockage: In some cell configurations, gas bubbles can adhere to the catalyst
surface, blocking active sites and causing a temporary but significant performance drop.[1]

Q: My stability results are not reproducible. What factors should | investigate?
A: Lack of reproducibility is a common challenge. Systematically check the following:

» Electrode Preparation: Ensure your catalyst loading and ink composition are identical for
each electrode. Inconsistent catalyst layer thickness or morphology is a major source of
variation.

o Temperature Control: Catalyst dissolution and reaction kinetics are sensitive to temperature.
[8] Ensure your electrochemical cell is maintained at a consistent temperature.

» Electrolyte Purity: Impurities in the water or acid can poison the catalyst or interfere with the
reaction. Always use high-purity reagents.

o Cell Assembly: Ensure a consistent and repeatable assembly of your electrochemical cell, as
variations in electrode spacing or compression (in membrane-electrode assemblies) can
alter performance.

Q: | detected both Ir and Mo in my electrolyte via ICP-MS. How do | interpret this?

A: This result confirms that both components of your catalyst are dissolving. To interpret this
further:

e Quantify the Ratio: Compare the molar ratio of dissolved Ir:Mo to the ratio in your original
catalyst. A disproportionately high amount of Mo indicates preferential leaching.

o Correlate with Performance: Plot the dissolution data alongside your electrochemical data
(e.g., overpotential vs. time). This can help determine if a specific event (like a potential
spike) triggered a dissolution event.
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o Consider the "S-number": Calculate the stability number for iridium to benchmark its stability
against literature values for other Ir-based catalysts.[2]
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Caption: Troubleshooting flowchart for performance degradation.

Experimental Protocols
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Protocol: Accelerated Degradation Test (ADT) for OER
Catalysts

This protocol describes a representative ADT for evaluating Ir-Mo catalysts in an acidic
electrolyte using a three-electrode setup.

1. Electrode Preparation

o Prepare a catalyst ink by ultrasonically dispersing a known mass of the Ir-Mo catalyst and
ionomer (e.g., Nafion™) in a solvent mixture (e.g., water/isopropanol).

o Deposit a controlled volume of the ink onto a suitable substrate (e.g., glassy carbon rotating
disk electrode) to achieve a target loading.

o Dry the electrode under controlled conditions to form a uniform catalyst layer.
2. Pre-ADT Electrochemical Characterization

o Assemble a three-electrode cell with the prepared working electrode, a counter electrode
(e.g., Pt wire), and a reference electrode (e.g., RHE or Ag/AgCl) in Oz-saturated acid
electrolyte (e.g., 0.5 M H2S0Oa).

e Cyclic Voltammetry (CV): Perform CV scans in a non-faradaic region (e.g., 0.4 to 1.4 V vs.
RHE) to assess the ECSA and check for initial stability.[6]

e Linear Sweep Voltammetry (LSV): Record an initial OER polarization curve (e.g., 1.2t0 1.6 V
vs. RHE) to establish baseline activity.[6]

o Electrochemical Impedance Spectroscopy (EIS): Perform an initial EIS measurement to
determine the uncompensated resistance (Ru) and charge-transfer resistance (Rct).[6]

3. ADT Protocol
e Choose a stability protocol. Common options include:

o Potential Cycling: Cycle the potential between a lower limit (e.g., 1.2 V) and an upper limit
(e.g., 1.6 V or higher) for a set number of cycles or duration.[9]
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o Potentiostatic Hold: Hold the electrode at a constant high potential (e.g., 1.6 V vs. RHE)
for an extended period (e.g., 2 to 24 hours).[5]

e During the ADT, collect the electrolyte for later analysis.
4. Post-ADT Characterization

» Repeat the CV, LSV, and EIS measurements from Step 2 to quantify changes in ECSA,
activity, and resistance.

e Analyze the collected electrolyte using ICP-MS to quantify the mass of dissolved Ir and Mo.

[5]

o Carefully disassemble the cell and analyze the catalyst layer using microscopy (SEM, TEM)
and surface analysis (XPS) to observe changes in morphology, particle size, and chemical
state.[9]

Performance & Stability Data

The table below presents representative data that researchers should aim to collect to
benchmark their Ir-Mo catalysts. Values are illustrative and will vary based on catalyst
composition, support, and testing conditions.
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Catalyst
Type

Initial Mass
Activity @
1.51V
(Alg_Ir)

Activity
Loss after
ADT (%)

Ir
Dissolution
Rate (ng
cm~—2h™?)

S-Number
(O2lIr)

Key
Observatio
n

Unsupported
IrO:z

~15%

..._107

Baseline
stability,
moderate

activity.[4]

Supported
IrOx/C

~400

~60%

....105

High initial
activity but
poor stability
due to carbon
support

corrosion.[4]

Supported
IrOx/ATO

~250

~40%

.._106

Better
stability than
carbon
support, but
support can
still degrade.

[4]

Ir-Mo Oxide

Varies

Varies

Varies

Varies

Mo presence
can boost
initial activity
but may
increase
dissolution
rate
depending on
operating

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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and industry. Email: info@benchchem.com
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